Methyl Vinyl Ketone-13C4

Isotopic purity Chemical assay Quality specifications

Methyl Vinyl Ketone-13C4 (MVK-13C4, CAS unlabeled: 78-94-4) is a stable isotope-labeled analog of methyl vinyl ketone (MVK), wherein all four carbon atoms are replaced with carbon-13 (¹³C). This compound is supplied as a liquid with a certified isotopic purity of 99 atom % ¹³C and an assay of 97% (CP), containing hydroquinone and acetic acid as stabilizers.

Molecular Formula ¹³C₄H₆O
Molecular Weight 74.06
Cat. No. B1158582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Vinyl Ketone-13C4
Synonyms3-Buten-2-one;  1-Buten-3-one;  2-Butenone;  3-Oxo-1-butene;  3-Oxobutene;  NSC 4853;  Vinyl Methyl Ketone; 
Molecular Formula¹³C₄H₆O
Molecular Weight74.06
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Vinyl Ketone-13C4: A Fully 13C4-Labeled Vinyl Ketone Standard for Quantitative LC-MS/MS and NMR Metabolomics


Methyl Vinyl Ketone-13C4 (MVK-13C4, CAS unlabeled: 78-94-4) is a stable isotope-labeled analog of methyl vinyl ketone (MVK), wherein all four carbon atoms are replaced with carbon-13 (¹³C). This compound is supplied as a liquid with a certified isotopic purity of 99 atom % ¹³C and an assay of 97% (CP), containing hydroquinone and acetic acid as stabilizers . With a molecular formula of ¹³C₄H₆O, molecular weight of 74.06 Da, and a mass shift of M+4 relative to the unlabeled species (70.09 Da), MVK-13C4 is chemically and physically indistinguishable from native MVK [1]. This isotopic parity makes it the definitive internal standard for correcting matrix effects, ionization efficiency variations, and recovery losses during the quantitative analysis of MVK—an electrophilic α,β-unsaturated ketone and reactive carbonyl species (RCS) implicated in environmental toxicology, atmospheric chemistry, and cellular signaling studies [1] [2].

Why Methyl Vinyl Ketone-13C4 Cannot Be Substituted with Unlabeled MVK or Alternative Vinyl Ketones in Quantitative Workflows


Generic substitution of MVK-13C4 with unlabeled MVK (CAS 78-94-4), ethyl vinyl ketone (EVK, CAS 1629-58-9), or other vinyl ketone analogs is analytically invalid and scientifically unsound for quantitative applications. Unlabeled MVK co-elutes with endogenous or sample-derived MVK, making it impossible to distinguish analyte signal from internal standard signal in LC-MS/MS and GC-MS workflows . MVK-13C4, with its +4 Da mass shift, provides a chromatographically co-eluting yet spectrometrically distinct internal standard that corrects for matrix effects, ionization suppression, and extraction recovery variations . EVK and other alkyl vinyl ketones are chemically distinct species—they exhibit different molecular weights (EVK: 84.12 Da vs. MVK: 70.09 Da), different retention times, and different reactivity profiles as Michael acceptors [1] —rendering them wholly unsuitable as internal standards for MVK quantification. Furthermore, in metabolic flux analysis and stable isotope probing (SIP) experiments, only fully 13C-labeled substrates enable precise tracking of carbon atom fate through biochemical pathways [2].

Quantitative Differentiation Evidence for Methyl Vinyl Ketone-13C4: Comparative Data Versus Unlabeled MVK and Structural Analogs


Isotopic Purity and Chemical Assay: MVK-13C4 Specifications Versus Unlabeled Technical Grade MVK

MVK-13C4 is supplied with certified isotopic purity of 99 atom % ¹³C and a chemical assay of 97% (CP). In contrast, technical grade unlabeled MVK is commonly offered at 90% purity . The 99 atom % ¹³C specification ensures that <1% of molecules contain any natural abundance 12C, which is critical for minimizing background interference in isotope dilution mass spectrometry. The 97% chemical assay, combined with the M+4 mass shift, enables accurate quantification of MVK at trace levels without signal overlap .

Isotopic purity Chemical assay Quality specifications Stable isotope internal standard

Biological Activity: MVK PI3K-Akt Signaling Suppression Versus 23 Structural Analogs

In a 2024 study published in the Journal of Biological Chemistry, Morimoto et al. systematically evaluated the effects of MVK and 23 structurally similar reactive carbonyl species (RCS) compounds on PI3K-Akt signaling. The study demonstrated that MVK covalently binds to Cys656 in the SH2 domain of the PI3K p85 subunit, thereby inhibiting EGFR-PI3K interaction and suppressing downstream Akt signaling [1]. Critically, the 23 analog compounds suppressed PI3K-Akt signaling in a manner that correlated with their structural similarity to MVK, establishing MVK as the reference electrophile in this pharmacologically relevant pathway [1]. This work provides a validated biological benchmark that researchers using MVK-13C4 as a tracer can reference when designing competitive binding or metabolic fate studies.

PI3K-Akt signaling Reactive carbonyl species Covalent modification Cellular homeostasis

Michael Acceptor Reactivity: MVK Versus Ethyl Vinyl Ketone (EVK) in Solvent-Free Michael Addition

Tanemura et al. (Tetrahedron Letters, 2020) reported a silica gel-mediated, catalyst-free, solvent-free Michael addition protocol applicable to both MVK and ethyl vinyl ketone (EVK) with 1,3-dicarbonyl compounds [1]. Both substrates yielded the corresponding Michael adducts in quite excellent yields under identical conditions, with silica gel recyclable five times without yield decrease. However, MVK has been described elsewhere as the better Michael acceptor compared to EVK in certain reaction contexts, attributable to reduced steric hindrance and enhanced electrophilicity of the β-carbon [2]. This differential reactivity profile underscores that MVK-13C4, rather than an EVK-based labeled compound, is the appropriate tracer for studies involving MVK-specific Michael addition chemistry.

Michael addition Synthetic methodology Catalyst-free Vinyl ketone reactivity

Polymer Thermal Stability: Poly(MVK) Degradation Rank Among Six Alkyl Vinyl Ketone Polymers

Thermogravimetric analysis (TGA) of six alkyl vinyl ketone (RVK) polymers revealed a defined hierarchy of thermal stability based on substituent structure. The temperature of onset weight loss for radical-polymerized RVK polymers increased in the following order: poly(methyl isopropenyl ketone) < poly(methyl vinyl ketone) < poly(ethyl vinyl ketone) < poly(isopropyl vinyl ketone) < poly(tert-butyl vinyl ketone) [1]. Furthermore, thermal degradation studies of RVK copolymers with styrene at 210°C showed that cyclized structure formation tended to increase in the order: tert-butyl vinyl ketone < isopropyl vinyl ketone < ethyl vinyl ketone < methyl vinyl ketone [1].

Polymer chemistry Thermal degradation Vinyl ketone polymers Material stability

Atmospheric Oxidation: MVK Stable Carbon Kinetic Isotope Effect (KIE) for OH-Radical Oxidation

Iannone et al. (Atmospheric Environment, 2010) measured stable carbon kinetic isotope effects (KIE) for the production of methacrolein (MACR) and methyl vinyl ketone (MVK) from the OH-radical initiated oxidation of isoprene in a 25 L reaction chamber at 298±2 K and ambient pressure [1]. The carbon isotope ratio measurements yielded a KIE value of −2.2‰ for MVK and −3.8‰ for MACR from the OH-radical oxidation pathway [1]. These distinct isotope fractionation signatures provide a natural abundance baseline against which the M+4 enrichment of MVK-13C4 can be leveraged for precise source apportionment and reaction pathway tracing in atmospheric chemistry studies.

Atmospheric chemistry Isoprene oxidation Kinetic isotope effect Tropospheric chemistry

Recommended Research and Industrial Application Scenarios for Methyl Vinyl Ketone-13C4 Based on Quantitative Evidence


LC-MS/MS and GC-MS Quantification of MVK in Biological and Environmental Matrices

MVK-13C4 serves as the optimal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of methyl vinyl ketone in complex matrices including human urine (for mercapturic acid metabolite analysis), cigarette smoke condensate, and ambient air samples. The 99 atom % ¹³C enrichment and M+4 mass shift ensure complete chromatographic co-elution with native MVK while providing baseline mass spectrometric resolution . This application is directly validated by the kinetic isotope effect measurements of Iannone et al., which establish the natural abundance isotopic baseline for MVK in atmospheric matrices [1].

Metabolic Flux Analysis (13C-MFA) of MVK-Derived Carbon Fate in Cellular Systems

The full ¹³C₄ labeling of MVK-13C4 enables precise tracking of all four carbon atoms through metabolic pathways using GC-MS or LC-HRMS. This application is particularly relevant given the demonstrated biological activity of MVK in suppressing PI3K-Akt signaling via covalent modification of the PI3K p85 subunit [2]. Researchers investigating the metabolic fate and protein adduct formation of MVK—an environmentally abundant reactive carbonyl species—can use MVK-13C4 as a tracer to distinguish exogenous MVK-derived carbons from endogenous metabolites.

NMR Spectroscopy for Structural Confirmation and Isotopic Enrichment Verification

MVK-13C4 is recommended for high-resolution ¹³C NMR studies requiring isotopic enrichment confirmation and structural elucidation. The 99 atom % ¹³C specification ensures strong signal intensity at all four carbon positions, enabling the study of MVK oligomerization mechanisms and covalent adduct formation. The molecular formula ¹³C₄H₆O and the product's optimization for NMR applications make it suitable for both solution-state and solid-state NMR experiments investigating MVK reactivity and binding interactions.

Atmospheric Chemistry Chamber Studies and Stable Isotope Probing (SIP) in Environmental Microbiology

MVK-13C4 can be employed as a tracer in atmospheric simulation chambers to quantify OH-radical and ozone-initiated oxidation kinetics of isoprene-derived MVK, building upon the KIE baseline established by Iannone et al. (ε = −2.2‰ for MVK) [1]. Additionally, the compound is suitable for stable isotope probing (SIP) in environmental microbiology, where ¹³C-labeled substrates are used to identify microbial populations capable of metabolizing MVK or its environmental precursors [3].

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